

Spectroscopic data (NMR, IR, MS) of 4-nitro-N'-phenylbenzohydrazide

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Compound of Interest

Compound Name: 4-nitro-N'-phenylbenzohydrazide

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An In-depth Technical Guide to the Spectroscopic Data of 4-nitro-N'-phenylbenzohydrazide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for **4-nitro-N'-phenylbenzohydrazide**, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a plausible experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

IUPAC Name: **4-nitro-N'-phenylbenzohydrazide**^[1] Molecular Formula: C₁₃H₁₁N₃O₃^{[1][2][3]}

Molecular Weight: 257.24 g/mol ^{[1][2]} CAS Number: 39718-99-5^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **4-nitro-N'-phenylbenzohydrazide**. While direct experimental data from open literature is limited, the following represents a plausible dataset based on available information for structurally related compounds and spectral database references.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	-NH- (amide)
~9.8	Singlet	1H	-NH- (hydrazine)
~8.3	Doublet	2H	Ar-H (ortho to NO_2)
~8.0	Doublet	2H	Ar-H (ortho to C=O)
~7.6	Triplet	2H	Ar-H (meta to C=O)
~7.4	Triplet	1H	Ar-H (para to C=O)
~7.2	Triplet	2H	Ar-H (meta to NH)
~6.8	Doublet	2H	Ar-H (ortho to NH)

Table 2: ^{13}C NMR Spectroscopic Data (126 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~165	C=O (amide)
~150	Ar-C (para to C=O, attached to NO_2)
~148	Ar-C (ipso, attached to NH)
~133	Ar-C (ipso, attached to C=O)
~129	Ar-CH (meta to NH)
~129	Ar-CH (ortho to C=O)
~128	Ar-CH (meta to C=O)
~124	Ar-CH (ortho to NO_2)
~120	Ar-CH (para to NH)
~113	Ar-CH (ortho to NH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for **4-nitro-N'-phenylbenzohydrazide** are summarized below.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretching (amide and hydrazine)
~3050	Weak	Aromatic C-H stretching
~1660	Strong	C=O stretching (amide I)
~1590	Strong	C=C stretching (aromatic)
~1520	Strong	N-O asymmetric stretching (nitro group)
~1340	Strong	N-O symmetric stretching (nitro group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
257	High	[M] ⁺ (Molecular ion)
150	High	[O ₂ NC ₆ H ₄ CO] ⁺
120	Medium	[C ₆ H ₄ CO] ⁺
107	Medium	[C ₆ H ₅ NHNH] ⁺
92	High	[C ₆ H ₅ NH] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and spectroscopic analysis of **4-nitro-N'-phenylbenzohydrazide**.

Synthesis of 4-nitro-N'-phenylbenzohydrazide

This synthesis is typically achieved through the condensation of 4-nitrobenzoyl chloride with phenylhydrazine.

Materials:

- 4-nitrobenzoyl chloride
- Phenylhydrazine
- Pyridine
- Dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Ethanol

Procedure:

- Dissolve 4-nitrobenzoyl chloride (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of phenylhydrazine (1 equivalent) and pyridine (1.1 equivalents) in dry DCM to the flask with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to yield **4-nitro-N'-phenylbenzohydrazide** as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR:

- Dissolve approximately 10-20 mg of the purified product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Record the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.^[4]
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[4]

IR Spectroscopy:

- Record the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Scan the sample in the range of 4000-400 cm^{-1} .

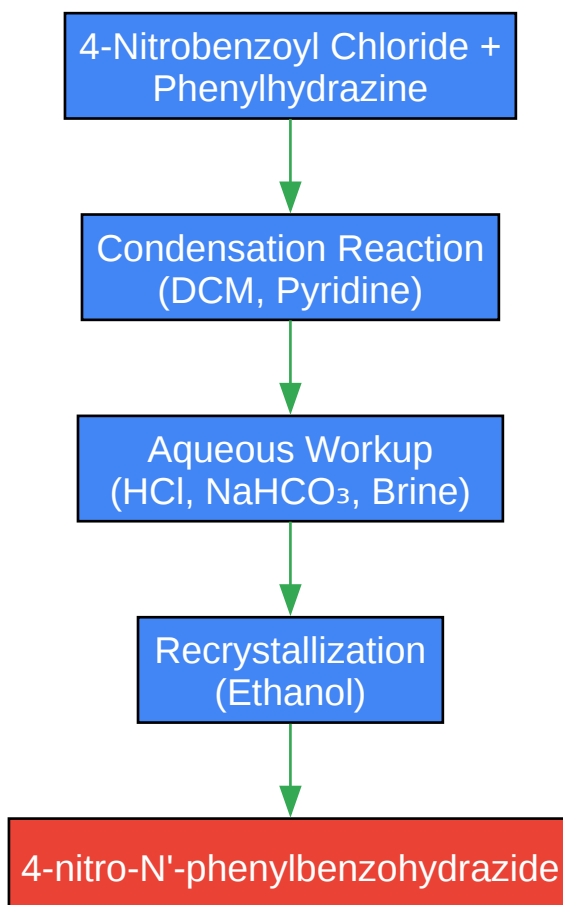
Mass Spectrometry:

- Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
- Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).^[2]

Workflow and Data Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of **4-nitro-N'-phenylbenzohydrazide** and the logical relationship of the spectroscopic data.

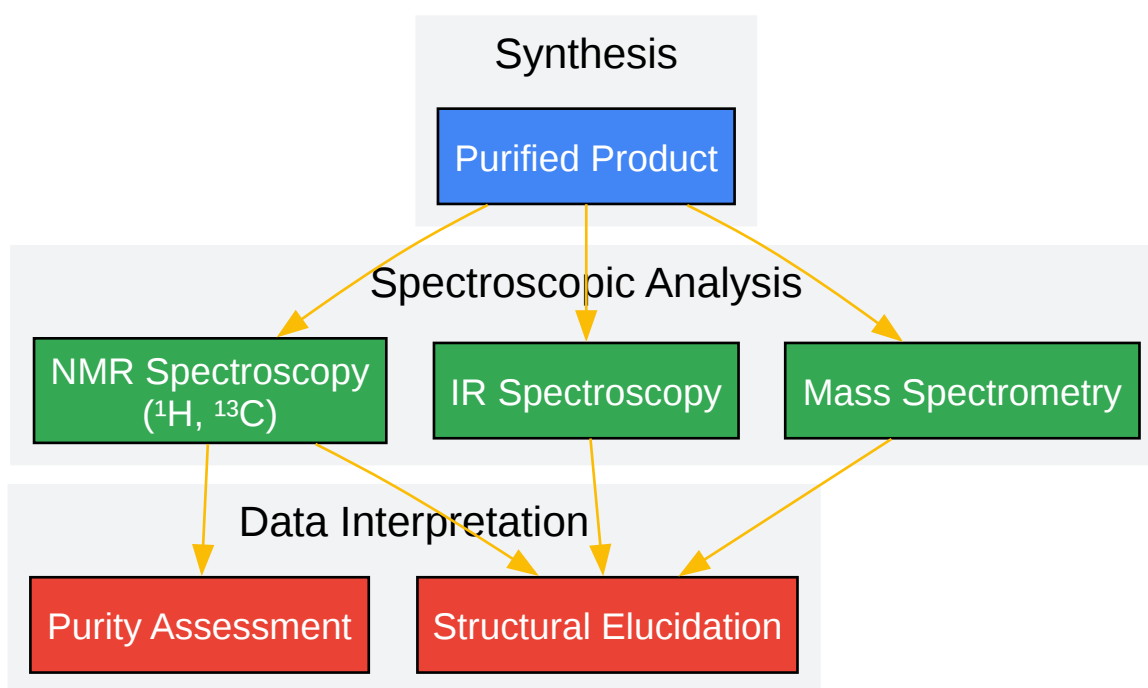
Synthesis and Purification Workflow



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Caption: A flowchart of the synthesis and purification process.

Spectroscopic Characterization Workflow



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References

- 1. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C₁₃H₁₁N₃O₃ | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-(4-nitrophenyl)hydrazide | C₁₃H₁₁N₃O₃ | CID 5185538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]

- 4. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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